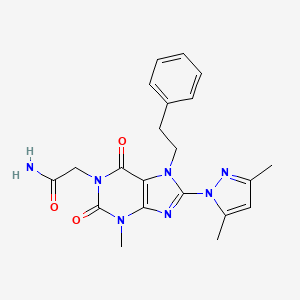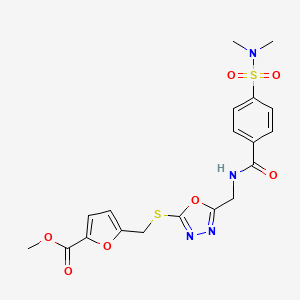![molecular formula C26H18ClN7O5S B2766760 7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-35-4](/img/structure/B2766760.png)
7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazoloquinazolin, a pyridopyrimidinone, and a thiomethyl group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple heterocyclic rings. The exact structure would need to be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with similar structures have moderate to high polarity due to the presence of multiple nitrogen atoms and potential hydrogen bonding sites .Applications De Recherche Scientifique
Applications in Heterocyclic Chemistry
Heterocyclic chemistry is a critical area of research for the development of pharmaceuticals, agrochemicals, and materials science. Compounds with structures similar to 7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one often serve as key intermediates or final targets in the synthesis of molecules with desired biological or physical properties. For example, the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for preparing polycondensed heterocycles demonstrates the utility of such structures in generating complex molecular frameworks with potential for diverse applications (Chernyshev et al., 2014).
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds, including triazoloquinazolines and pyridopyrimidines, are of significant interest. Studies on derivatives of these structures reveal potential applications in combating microbial infections. For instance, the synthesis and evaluation of pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and related compounds for antimicrobial activity highlight the therapeutic potential of these molecules (Abdelhamid et al., 2005).
Synthesis and Drug Discovery
The exploration of novel synthetic routes to access heterocyclic compounds is a pivotal aspect of drug discovery and development. The synthesis of new compounds, such as 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, showcases the ongoing efforts to expand the chemical space of bioactive molecules (Lipson et al., 2003). Such research underscores the importance of heterocyclic compounds in the quest for new therapeutic agents.
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN7O5S/c1-38-20-10-18-19(11-21(20)39-2)29-26(40-13-16-9-23(35)32-12-15(27)5-8-22(32)28-16)33-25(18)30-24(31-33)14-3-6-17(7-4-14)34(36)37/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUEKJAFQUCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C6=CC=C(C=C6)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)

![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)


